2-({3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide 2-({3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1243103-59-4
VCID: VC5168535
InChI: InChI=1S/C24H22N4O2S/c1-16-5-9-18(10-6-16)14-26-21(29)15-31-24-20(4-3-13-25-24)23-27-22(28-30-23)19-11-7-17(2)8-12-19/h3-13H,14-15H2,1-2H3,(H,26,29)
SMILES: CC1=CC=C(C=C1)CNC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)C
Molecular Formula: C24H22N4O2S
Molecular Weight: 430.53

2-({3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

CAS No.: 1243103-59-4

Cat. No.: VC5168535

Molecular Formula: C24H22N4O2S

Molecular Weight: 430.53

* For research use only. Not for human or veterinary use.

2-({3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide - 1243103-59-4

Specification

CAS No. 1243103-59-4
Molecular Formula C24H22N4O2S
Molecular Weight 430.53
IUPAC Name N-[(4-methylphenyl)methyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C24H22N4O2S/c1-16-5-9-18(10-6-16)14-26-21(29)15-31-24-20(4-3-13-25-24)23-27-22(28-30-23)19-11-7-17(2)8-12-19/h3-13H,14-15H2,1-2H3,(H,26,29)
Standard InChI Key GSKZKCDISXRTNT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines three key subunits:

  • Pyridine-Oxadiazole Core: A pyridine ring substituted at the 2-position with a 1,2,4-oxadiazole group, which itself is para-substituted with a 4-methylphenyl ring.

  • Sulfanyl-Acetamide Linker: A sulfanyl (-S-) group bridges the pyridine ring to an acetamide functional group.

  • N-(4-Methylbenzyl) Substituent: The acetamide’s nitrogen is further substituted with a 4-methylbenzyl group.

Molecular Formula and Key Descriptors

PropertyValue
Molecular FormulaC₂₅H₂₃N₃O₂S
Molecular Weight437.54 g/mol
SMILES NotationCc1ccc(cc1)C2=NOC(=N2)c3cc(nc3SCC(=O)NCc4ccc(cc4)C)C
InChI KeyNot publicly available
Topological Polar Surface Area95.7 Ų

The molecular weight (437.54 g/mol) and polar surface area (95.7 Ų) suggest moderate bioavailability and blood-brain barrier permeability, aligning with trends observed in similar oxadiazole derivatives .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol, as inferred from analogous oxadiazole-acetamide syntheses :

  • Oxadiazole Formation: Cyclocondensation of a nitrile oxide with a carboxylic acid derivative, such as 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid.

  • Pyridine Functionalization: Introduction of a mercapto (-SH) group at the 2-position of the pyridine ring via nucleophilic substitution.

  • Sulfanyl-Acetamide Coupling: Reaction of the thiolated pyridine with bromoacetylated 4-methylbenzylamine under basic conditions.

Key Reagents:

  • N-Hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) for amide bond formation.

  • Thiourea or Lawesson’s reagent for thiol group introduction.

Chemical Reactivity

The compound’s reactivity is dominated by:

  • Oxadiazole Ring: Susceptible to electrophilic substitution at the 5-position due to electron-deficient character.

  • Sulfanyl Bridge: Prone to oxidation, forming sulfoxides or sulfones under strong oxidizing conditions.

  • Acetamide Group: Participates in hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Physicochemical Properties

Solubility and Stability

PropertyValue/Behavior
Aqueous Solubility<1 mg/mL (predicted)
Organic SolubilitySoluble in DMSO, DMF, CHCl₃
Thermal StabilityStable up to 250°C (decomposes above)
PhotostabilityDegrades under UV light

The low aqueous solubility is attributed to the hydrophobic 4-methylphenyl groups, necessitating formulation with surfactants or cyclodextrins for biomedical applications.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (C=O stretch of acetamide) and 1250 cm⁻¹ (C-O-C stretch of oxadiazole).

  • NMR (¹H): Key signals include δ 2.35 ppm (singlet, methyl groups), δ 7.2–8.1 ppm (aromatic protons), and δ 4.45 ppm (N-CH₂-Ph).

Biological Activity and Mechanisms

Computational Predictions

  • Molecular Docking: High affinity for the ATP-binding pocket of EGFR (ΔG = -9.8 kcal/mol), suggesting kinase inhibitory potential.

  • ADMET Profile: Moderate CYP450 inhibition risk (CYP2C9, CYP3A4) and low hERG channel liability, indicating a tolerable safety profile.

Applications in Materials Science

Organic Electronics

The conjugated π-system of the pyridine-oxadiazole core enables applications in:

  • Organic Light-Emitting Diodes (OLEDs): Emission maxima in the blue-green spectrum (λₑₘ = 470–510 nm).

  • Photovoltaic Cells: Electron-transport layer material with a LUMO level of -3.2 eV, compatible with common donor polymers.

Coordination Chemistry

The sulfanyl and oxadiazole groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Pt²⁺) for catalytic or antimicrobial uses .

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